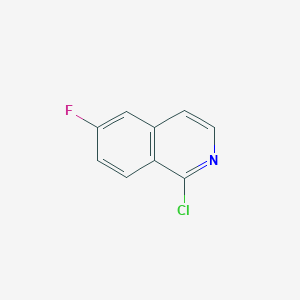

1-Chloro-6-fluoroisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-6-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-9-8-2-1-7(11)5-6(8)3-4-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBWBBHQRLUOTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619752 | |

| Record name | 1-Chloro-6-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214045-86-0 | |

| Record name | 1-Chloro-6-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-6-fluoroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Chloro-6-fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and characterization of 1-chloro-6-fluoroisoquinoline, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct, published synthesis for this specific molecule, this document outlines a rational, multi-step approach based on established chemical transformations of related isoquinoline derivatives. The proposed pathway leverages common starting materials and well-documented reactions, offering a practical blueprint for its laboratory-scale preparation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 214045-86-0 | [1] |

| Molecular Formula | C₉H₅ClFN | [1] |

| Molecular Weight | 181.59 g/mol | [1] |

| Purity | ≥97% | [1] |

| Appearance | Solid | [2] |

| Storage Temperature | 4°C | [1] |

| Boiling Point | 295.6 ± 20.0 °C at 760 mmHg | [2] |

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a multi-step sequence commencing with a suitable fluorinated starting material. A plausible route involves the construction of a 6-fluoroisoquinolin-1(2H)-one intermediate, followed by chlorination.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are generalized experimental protocols for the key transformations in the proposed synthesis pathway. These are based on well-established procedures for analogous compounds and may require optimization for this specific target molecule.

Step 1: Synthesis of 6-Fluoroisoquinolin-1(2H)-one

This step can be achieved through various isoquinoline synthesis methods, such as the Pomeranz–Fritsch reaction or modifications thereof, starting from a suitably substituted benzaldehyde.

-

Materials: 4-Fluoro-2-methylbenzaldehyde, glycine ethyl ester hydrochloride, sodium ethoxide, ethanol, hydrochloric acid.

-

Procedure:

-

A solution of sodium ethoxide is prepared in absolute ethanol.

-

Glycine ethyl ester hydrochloride is added, and the mixture is stirred to form the free amino ester.

-

4-Fluoro-2-methylbenzaldehyde is added, and the reaction mixture is heated to reflux to form the Schiff base.

-

The solvent is removed under reduced pressure.

-

The residue is treated with a cyclizing agent, such as concentrated sulfuric acid or polyphosphoric acid, and heated to promote cyclization.

-

The reaction mixture is cooled and carefully poured onto ice.

-

The resulting precipitate is collected by filtration, washed with water, and dried to yield crude 6-fluoroisoquinolin-1(2H)-one.

-

Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

-

Step 2: Synthesis of this compound

This final step involves the chlorination of the isoquinolinone intermediate.

-

Materials: 6-Fluoroisoquinolin-1(2H)-one, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF) (optional, as catalyst).

-

Procedure:

-

A mixture of 6-fluoroisoquinolin-1(2H)-one and an excess of phosphorus oxychloride is prepared in a round-bottom flask equipped with a reflux condenser. A catalytic amount of DMF can be added to facilitate the reaction.

-

The mixture is heated to reflux for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

After completion, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.

-

The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice or ice-water.

-

The aqueous solution is made basic by the addition of a suitable base (e.g., sodium carbonate or ammonium hydroxide solution).

-

The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be purified by column chromatography on silica gel.

-

Spectroscopic Characterization

The structural confirmation of the synthesized this compound would be performed using a combination of spectroscopic techniques. The following are the expected characterization data based on the proposed structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the five aromatic protons on the isoquinoline core. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the nitrogen atom in the ring.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |

| H-3 | 8.0 - 8.2 | d | J ≈ 5-6 |

| H-4 | 7.5 - 7.7 | d | J ≈ 5-6 |

| H-5 | 7.6 - 7.8 | dd | J ≈ 9 (H-F), 2 (H-H) |

| H-7 | 7.3 - 7.5 | ddd | J ≈ 9 (H-F), 9 (H-H), 2 (H-H) |

| H-8 | 8.1 - 8.3 | dd | J ≈ 9 (H-H), 5 (H-F) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the nine carbon atoms of the isoquinoline ring. The chemical shifts will be significantly affected by the attached heteroatoms.

| Carbon | Expected Chemical Shift (ppm) |

| C-1 | 150 - 153 |

| C-3 | 141 - 143 |

| C-4 | 120 - 122 |

| C-4a | 127 - 129 |

| C-5 | 115 - 117 (d, J ≈ 22-25 Hz) |

| C-6 | 160 - 163 (d, J ≈ 250-260 Hz) |

| C-7 | 110 - 112 (d, J ≈ 20-23 Hz) |

| C-8 | 125 - 127 (d, J ≈ 5-7 Hz) |

| C-8a | 136 - 138 |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) should be observed.

| Ion | Expected m/z | Notes |

| [M]⁺ | 181 | Corresponding to ¹²C₉¹H₅³⁵Cl¹⁹F¹⁴N |

| [M+2]⁺ | 183 | Corresponding to ¹²C₉¹H₅³⁷Cl¹⁹F¹⁴N |

| [M-Cl]⁺ | 146 | Fragmentation ion |

| [M-HCN]⁺ | 154 | Fragmentation ion |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=N Stretch | 1610 - 1630 |

| Aromatic C=C Stretch | 1500 - 1600 |

| C-F Stretch | 1200 - 1250 |

| C-Cl Stretch | 750 - 800 |

| C-H Bending (out-of-plane) | 800 - 900 |

Logical Workflow for Spectroscopic Analysis

Caption: Workflow for spectroscopic analysis and structure confirmation.

Conclusion

This technical guide outlines a plausible and scientifically sound approach for the synthesis and characterization of this compound. The proposed multi-step synthesis is based on established organic chemistry principles. The provided spectroscopic data predictions offer a benchmark for the characterization of the target compound. This information is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the exploration of this and related heterocyclic scaffolds for novel therapeutic applications. Further experimental work is necessary to optimize the proposed synthetic route and confirm the predicted characterization data.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-6-fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Chloro-6-fluoroisoquinoline, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data in the public domain, this document focuses on predicted properties, plausible synthetic routes, and detailed experimental protocols to enable researchers to determine these properties.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in biological systems and for designing synthetic and formulation strategies. The following table summarizes key known and predicted data.

| Property | Value | Source |

| Molecular Formula | C₉H₅ClFN | ChemScene[1] |

| Molecular Weight | 181.59 g/mol | ChemScene[1] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | No data available | ECHEMI[2] |

| Boiling Point (Predicted) | 295.6 ± 20.0 °C | ChemicalBook[3] |

| Density (Predicted) | 1.366 ± 0.06 g/cm³ | N/A |

| pKa (Predicted) | 1.91 ± 0.38 | N/A |

| LogP (Predicted) | 3.0273 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | ChemScene[1] |

| Hydrogen Bond Acceptors | 1 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 0 | ChemScene[1] |

| Storage Temperature | 4°C | ChemScene[1] |

Synthesis of this compound

While a specific synthesis for this compound is not extensively documented, a plausible route can be adapted from established methods for synthesizing substituted isoquinolines, such as the Bischler-Napieralski reaction followed by chlorination.

A proposed synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols for Synthesis:

Step 1: Formylation of 4-Fluorophenethylamine

-

Methodology: 4-Fluorophenethylamine is reacted with an excess of ethyl formate, typically under reflux, to yield N-(4-fluorophenethyl)formamide. The reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess ethyl formate is removed under reduced pressure.

Step 2: Bischler-Napieralski Cyclization

-

Methodology: N-(4-fluorophenethyl)formamide is treated with a dehydrating and cyclizing agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), in an inert solvent like toluene or acetonitrile. The reaction is typically performed at an elevated temperature. The reaction mixture is then carefully quenched with ice and neutralized with a base to precipitate the crude 6-fluoro-3,4-dihydroisoquinoline.

Step 3: Dehydrogenation to 6-Fluoroisoquinoline-1(2H)-one

-

Methodology: The resulting 6-fluoro-3,4-dihydroisoquinoline can be dehydrogenated to the corresponding 6-fluoroisoquinoline-1(2H)-one using a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent like decalin, or by using sulfur or selenium at high temperatures.

Step 4: Chlorination to this compound

-

Methodology: The final step involves the chlorination of 6-fluoroisoquinoline-1(2H)-one. This is typically achieved by heating with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). After the reaction is complete, the excess chlorinating agent is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice, and the product is extracted with an organic solvent.

Purification:

-

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.

Experimental Protocols for Physicochemical Property Determination

The following are generalized protocols for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

Caption: Workflow for melting point determination.

-

Methodology: A small amount of the purified, dry solid is placed in a capillary tube, which is then inserted into a melting point apparatus.[4] The temperature is raised slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded as the melting point.[4]

Boiling Point Determination

Caption: Workflow for boiling point determination using a Thiele tube.

-

Methodology: For small quantities, the boiling point can be determined using a Thiele tube.[5] A small amount of the liquid is placed in a fusion tube with an inverted capillary tube. The assembly is heated in the Thiele tube, and the temperature at which a steady stream of bubbles emerges from the capillary is noted. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]

Solubility Determination (Shake-Flask Method)

References

1-Chloro-6-fluoroisoquinoline CAS number and molecular structure

An In-depth Technical Guide to 1-Chloro-6-fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to its specific substitution pattern, it serves as a valuable building block for the synthesis of more complex molecular architectures. This document covers its chemical identity, physicochemical properties, a plausible synthetic route with experimental details, and its potential role in drug discovery workflows.

Compound Identification and Properties

This compound is a substituted isoquinoline. The isoquinoline scaffold is a key feature in many biologically active compounds. The presence of both chloro and fluoro substituents offers distinct chemical handles for further functionalization and can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Chemical Structure and Identifiers

The core structure consists of a fused benzene and pyridine ring, forming the isoquinoline system. A chlorine atom is substituted at the 1-position, and a fluorine atom is at the 6-position.

Molecular Structure:

Table 1: Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 214045-86-0 | [1][2][3] |

| Molecular Formula | C₉H₅ClFN | [1][4] |

| SMILES | FC1=CC2=C(C(Cl)=NC=C2)C=C1 | [1][4] |

| InChI | InChI=1S/C9H5ClFN/c10-9-8-2-1-7(11)5-6(8)3-4-12-9/h1-5H | [4] |

| InChIKey | QZBWBBHQRLUOTM-UHFFFAOYSA-N | [4] |

Physicochemical Properties

The following table summarizes key computed physicochemical properties which are important for predicting the compound's behavior in biological and chemical systems.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 181.59 g/mol | [1] |

| Monoisotopic Mass | 181.00946 Da | [4] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [1] |

| Predicted LogP (XlogP) | 3.0273 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 0 | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed synthesis starts from commercially available 2-bromo-4-fluoroaniline and proceeds through a Sonogashira coupling, followed by cyclization and subsequent chlorination of the resulting isoquinolinone.

References

A Comprehensive Spectroscopic Guide to 1-Chloro-6-fluoroisoquinoline for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Chloro-6-fluoroisoquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. By integrating established spectroscopic principles with practical, field-proven insights, this guide aims to facilitate the unambiguous identification and characterization of this molecule.

Introduction: The Structural Significance of this compound

The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds exhibiting significant biological activities. The strategic placement of halogen substituents, such as chlorine and fluorine, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its distinct substitution pattern, presents a unique spectroscopic fingerprint. Accurate interpretation of its spectral data is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior in various applications.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation Pathway

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, electron ionization (EI) is a suitable method for generating a characteristic mass spectrum.

The molecular ion peak is expected to exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[1][2] The fragmentation of the molecular ion is anticipated to proceed through the loss of the chlorine atom and subsequent cleavages of the isoquinoline ring system. A reported mass spectral analysis showed a [M+H]⁺ ion at m/z = 181.8, which is consistent with the protonated molecule.

Predicted Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure |

| 181/183 | [M]⁺˙ | - | C₉H₅ClFN⁺˙ |

| 146 | [M-Cl]⁺ | Cl | C₉H₅FN⁺ |

| 119 | [C₈H₄F]⁺ | HCN, Cl | C₈H₄F⁺ |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion [M]⁺˙. The primary fragmentation event is predicted to be the loss of a chlorine radical, a common fragmentation pathway for halogenated compounds.[3]

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrum Acquisition

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the ion source via direct infusion or through a gas chromatograph (GC-MS).[4]

-

Ionization: A standard electron ionization energy of 70 eV is utilized to induce ionization and fragmentation.[5]

-

Mass Analysis: The mass analyzer is set to scan a mass range appropriate for the expected molecular weight and fragment ions (e.g., m/z 50-300).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak, paying close attention to the isotopic pattern of chlorine, and to elucidate the characteristic fragmentation patterns.[6]

Infrared (IR) Spectroscopy: Probing the Vibrational Fingerprint

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum is expected to be characterized by absorption bands corresponding to the aromatic C-H stretching, C=C and C=N stretching of the isoquinoline ring, and the C-Cl and C-F stretching vibrations. Aromatic compounds typically show a C–H stretching absorption at 3030 cm⁻¹ and a series of peaks in the 1450 to 1600 cm⁻¹ range.[7]

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1620-1580 | Medium-Strong | C=N Stretch |

| 1550-1450 | Medium-Strong | Aromatic C=C Stretch |

| 1250-1100 | Strong | C-F Stretch |

| 850-750 | Strong | C-Cl Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectrum Acquisition

-

Background Collection: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.[8]

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal. Gentle pressure is applied with the built-in clamp to ensure good contact between the sample and the crystal surface.[8]

-

Spectrum Acquisition: The sample spectrum is collected over a range of 4000-400 cm⁻¹.[8]

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals, the connectivity of atoms can be determined.

A reported ¹H NMR spectrum in CDCl₃ showed signals at δ 7.42 (m, 2H) and 8.26 (m, 3H). However, a more detailed, predicted spectrum is necessary for a complete assignment.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.55 | d | 5.6 |

| H-4 | 8.15 | d | 5.6 |

| H-5 | 8.20 | dd | 9.0, 5.5 |

| H-7 | 7.40 | ddd | 9.0, 8.5, 2.5 |

| H-8 | 7.80 | dd | 8.5, 2.5 |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 151.5 |

| C-3 | 121.0 |

| C-4 | 142.0 |

| C-4a | 128.0 |

| C-5 | 125.0 |

| C-6 | 160.0 (d, ¹JCF ≈ 250 Hz) |

| C-7 | 115.0 (d, ²JCF ≈ 22 Hz) |

| C-8 | 130.0 (d, ³JCF ≈ 8 Hz) |

| C-8a | 137.0 |

Experimental Protocol: NMR Sample Preparation and Spectrum Acquisition

-

Sample Preparation: For a ¹H NMR spectrum, dissolve 1-5 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[9] For a ¹³C NMR spectrum, a higher concentration of 5-30 mg is recommended.[9] The solution should be homogeneous and free of particulate matter.[10]

-

Filtering: Filter the solution through a pipette with a cotton plug directly into a clean, dry 5 mm NMR tube to remove any suspended impurities.[11]

-

Spectrum Acquisition:

-

¹H NMR: Acquire the spectrum at room temperature with a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio.[8]

-

¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) is typically necessary due to the low natural abundance of the ¹³C isotope.[8]

-

-

Data Processing: Process the raw data using appropriate software, applying Fourier transformation and phase correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Integrated Spectroscopic Analysis: A Holistic Approach to Structural Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The molecular formula and the presence of chlorine are confirmed by mass spectrometry. Infrared spectroscopy indicates the presence of the aromatic isoquinoline core and the carbon-halogen bonds. Finally, NMR spectroscopy provides the detailed connectivity of the atoms, allowing for the unambiguous assignment of the structure of this compound.

Caption: Workflow for integrated spectroscopic analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. uni-saarland.de [uni-saarland.de]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. benchchem.com [benchchem.com]

- 9. organomation.com [organomation.com]

- 10. depts.washington.edu [depts.washington.edu]

- 11. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

Potential Biological Activity of 1-Chloro-6-fluoroisoquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical properties and biological activities of these molecules. This technical guide explores the potential biological activities of 1-Chloro-6-fluoroisoquinoline derivatives by examining the established activities of structurally related halogenated isoquinolines and quinolines. While direct experimental data on this compound derivatives is limited in publicly available literature, this document extrapolates potential therapeutic applications and mechanisms of action based on robust evidence from analogous compounds. The primary focus will be on their potential as anticancer agents, particularly as kinase inhibitors, and their prospective antimicrobial and anti-inflammatory properties.

Introduction: The Isoquinoline Scaffold in Medicinal Chemistry

Isoquinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of many natural alkaloids and synthetic molecules with significant therapeutic value.[1] The rigid bicyclic system of isoquinoline provides a versatile framework for the design of molecules that can interact with a variety of biological targets. The pharmacological spectrum of isoquinoline derivatives is broad, encompassing antitumor, antibacterial, antifungal, antiviral, anti-inflammatory, and neuroprotective activities.[2]

The strategic placement of substituents on the isoquinoline ring is a key strategy in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties. Halogenation, in particular, is a well-established method to enhance the biological activity of drug candidates. Chlorine and fluorine atoms can influence a molecule's lipophilicity, metabolic stability, and ability to form specific interactions with target proteins, such as halogen bonds.

This guide focuses on the potential of this compound derivatives, a class of compounds for which specific biological data is not yet widely published. By analyzing structure-activity relationships (SAR) of closely related analogs, we can infer the likely biological profile of these novel derivatives.

Potential Anticancer Activity

The anticancer potential of halogenated quinolines and isoquinolines is well-documented.[3] These compounds can exert their cytotoxic effects through various mechanisms, including inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases and topoisomerases.

Kinase Inhibition

Protein kinases are a major class of drug targets in oncology due to their critical role in regulating cellular signaling pathways that are often dysregulated in cancer.[1] The quinoline and isoquinoline cores can serve as scaffolds for the design of ATP-competitive kinase inhibitors.

While no specific kinase inhibition data for this compound is available, related chloroquinoline and fluoroisoquinoline derivatives have shown inhibitory activity against various kinases. For instance, certain chloroquinoline derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer.

Table 1: Kinase Inhibitory Activity of Representative Chloro-Substituted Heterocyclic Compounds

| Compound Class | Target Kinase | IC50 (nM) | Reference Cell Line(s) |

| Chloro-methylquinazolinones | PI3Kδ | 1240 - 8270 | N/A (Enzyme Assay) |

Data extrapolated from structurally related compounds to infer potential activity.[4]

The following diagram illustrates a generalized workflow for assessing the kinase inhibitory potential of novel compounds like this compound derivatives.

Caption: A generalized workflow for the identification and characterization of kinase inhibitors.

Inhibition of Topoisomerases

Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for cancer chemotherapy. Some quinoline and isoquinoline derivatives have been shown to inhibit topoisomerase I or II, leading to DNA damage and apoptosis in cancer cells.

The following diagram depicts a simplified signaling pathway illustrating how inhibition of a key cellular kinase by a hypothetical this compound derivative could lead to apoptosis.

Caption: A potential mechanism of anticancer activity via kinase inhibition.

Potential Antimicrobial Activity

Quinolone and isoquinoline derivatives have a long history as effective antimicrobial agents. The well-known fluoroquinolone antibiotics, for example, target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

The presence of a fluorine atom at the 6-position of the isoquinoline ring is a key feature of many potent fluoroquinolone antibiotics. While the 1-chloro substitution is less common in this context, it could influence the compound's interaction with the bacterial target enzymes or its ability to penetrate the bacterial cell wall.

Table 2: Antibacterial Activity of Representative Chloroquinoline Analogs

| Compound | Bacterial Strain | Zone of Inhibition (mm) at 200 µg/mL |

| 2,7-dichloroquinoline-3-carbonitrile | S. aureus | 11.00 ± 0.03 |

| P. aeruginosa | 11.00 ± 0.03 | |

| 2,7-dichloroquinoline-3-carboxamide | E. coli | 11.00 ± 0.04 |

| 7-chloro-2-ethoxyquinoline-3-carbaldehyde | E. coli | 12.00 ± 0.00 |

Data from a study on chloroquinoline analogs, suggesting potential antibacterial activity.[5][6]

Experimental Protocol: Agar Well Diffusion Assay for Antibacterial Screening

A standardized protocol for evaluating the antibacterial activity of novel compounds is the agar well diffusion method.

-

Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., E. coli, S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

-

Plate Preparation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension using a sterile cotton swab.

-

Well Creation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Compound Application: A specific concentration of the test compound (e.g., this compound derivative dissolved in a suitable solvent like DMSO) is added to each well. A solvent control and a standard antibiotic are also included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.

Potential Anti-inflammatory Activity

Certain isoquinoline derivatives have been shown to possess anti-inflammatory properties. The mechanisms underlying this activity often involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, and the suppression of pro-inflammatory mediators like nitric oxide (NO) and various cytokines. The presence of halogen substituents can influence these anti-inflammatory effects.

Synthesis and Future Directions

The synthesis of this compound can likely be achieved through multi-step synthetic routes starting from commercially available precursors. The biological evaluation of a series of derivatives with various substitutions at other positions of the isoquinoline ring will be crucial to establish structure-activity relationships and identify lead compounds for further development.

Future research should focus on:

-

The synthesis and characterization of a library of this compound derivatives.

-

In vitro screening of these compounds against a panel of cancer cell lines from different tissues.

-

Evaluation of their inhibitory activity against a broad range of protein kinases.

-

Assessment of their antimicrobial activity against a panel of pathogenic bacteria and fungi.

-

Investigation of their anti-inflammatory properties in relevant cellular models.

Conclusion

While direct experimental evidence for the biological activity of this compound derivatives is currently scarce, the extensive research on structurally related halogenated isoquinolines and quinolines provides a strong rationale for their investigation as potential therapeutic agents. The core isoquinoline scaffold, combined with the presence of both chloro and fluoro substituents, suggests a high probability of interesting pharmacological properties, particularly in the areas of oncology, infectious diseases, and inflammatory disorders. This technical guide serves as a foundational resource to stimulate and guide future research into this promising class of compounds.

References

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arabjchem.org [arabjchem.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

literature review on substituted fluoroisoquinolines

An In-depth Technical Guide on Substituted Fluoroisoquinolines: Synthesis, Potential Biological Activities, and Future Directions

Disclaimer

A comprehensive review of the existing scientific literature reveals a notable scarcity of specific research focused on the biological and anticancer activities of substituted fluoroisoquinoline derivatives. The available data is insufficient to construct a detailed technical guide exclusively on this class of compounds. However, significant research exists for the closely related and structurally analogous fluoroquinolone derivatives, which have emerged as promising anticancer and antimicrobial agents. This guide will, therefore, leverage the extensive data on fluoroquinolone analogs as a well-documented proxy to provide researchers, scientists, and drug development professionals with relevant data, experimental protocols, and mechanistic insights that could inform future investigations into substituted fluoroisoquinolines.

Introduction

Isoquinoline and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous natural products and synthetic drugs. The strategic introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and membrane permeability. Substituted fluoroisoquinolines, which combine the rigid isoquinoline core with the unique properties of fluorine, are a promising, yet underexplored, scaffold for drug discovery. This technical guide provides an overview of the synthesis of substituted fluoroisoquinolines and explores their potential biological activities by drawing parallels with the extensively studied fluoroquinolones.

Synthesis of Substituted Fluoroisoquinolines

Several synthetic methodologies have been developed for the preparation of fluorinated isoquinoline derivatives. These methods can be broadly categorized into non-catalyzed and transition metal-catalyzed approaches.

A simple and widely applicable method for the synthesis of 1-substituted tetrahydroisoquinolines involves the treatment of 3,4-dihydroisoquinoline with Grignard or organolithium reagents.[1] Organolithium reagents have been shown to react much faster and under milder conditions.[1] For the synthesis of 8-fluoro-3,4-dihydroisoquinoline, a directed ortho-lithiation reaction has been described.[2] This key intermediate can then be used in various transformations, such as fluorine-amine exchange to afford the corresponding 8-amino-3,4-dihydroisoquinolines, which are suitable starting materials for the synthesis of 1-substituted 8-amino-tetrahydroisoquinolines.[2]

Another approach involves the reduction and alkylation reactions of 8-fluoro-3,4-dihydroisoquinoline, leading to novel 1,2,3,4-tetrahydroisoquinoline derivatives that can serve as building blocks for potential central nervous system drug candidates.[2] The synthesis of 8-aminoisoquinolines with cyclic amino substituents has also been documented through Ullmann or Buchwald-Hartwig conditions by treating 8-bromoisoquinoline with various amines.[2]

Biological Activity of Fluoroquinolone Analogs: A Proxy for Fluoroisoquinolines

Fluoroquinolones, traditionally known for their antibacterial properties, have been repurposed and redesigned as potent anticancer agents.[3] Novel synthetic derivatives have demonstrated significant cytotoxic activity against a broad spectrum of human cancer cell lines, in some cases exceeding the potency of established chemotherapeutic drugs like Etoposide.[4]

Anticancer Activity

The antiproliferative activity of novel fluoroquinolone derivatives has been extensively evaluated against various human cancer cell lines. The data, presented as GI₅₀ (50% Growth Inhibition) and IC₅₀ (50% Inhibitory Concentration) values, are summarized below.

| Compound/Derivative | Cancer Cell Line | GI₅₀ (µM) | IC₅₀ (µM) | Reference |

| Ciprofloxacin Derivative 53 | UO-31 | 4.92 | [5] | |

| MDA-MB-468 | 2.16 | [5] | ||

| Ciprofloxacin Derivative 54 | UO-31 | 0.75 | [5] | |

| Ciprofloxacin Derivative 56 | UO-31 | 3.19 | [5] | |

| Ciprofloxacin Derivative 60 | NCI-H226 | 1.02 | [5] | |

| IGROV1 | 0.75 | [5] | ||

| UO-31 | 0.72 | [5] | ||

| Ciprofloxacin Derivative 63 | HL-60 | 1.55 | [5] | |

| Compound 9b | Influenza A Virus | 0.88-6.33 | [6] | |

| Compounds 4a, 4c, 6c, 6f, 6g, 6i, 9a-9d | Influenza A Virus | 0.88-4.92 | [6] |

Mechanism of Action: Topoisomerase II Inhibition

The primary mechanism of action for the anticancer activity of many fluoroquinolone analogs is the inhibition of Topoisomerase II, a critical enzyme in DNA replication and cell cycle regulation.[5] This inhibition leads to DNA damage, subsequent cell cycle arrest, typically at the G2/M phase, and induction of apoptosis through the intrinsic pathway.

Caption: Mechanism of action of fluoroquinolones via Topoisomerase II inhibition.

Experimental Protocols

This section details key methodologies used to evaluate the biological activity of novel fluoroquinolone derivatives, which can be adapted for the study of fluoroisoquinolines.

Sulforhodamine B (SRB) Colorimetric Assay

The SRB assay is a widely used method for determining cytotoxicity and cell proliferation.[7][8]

Protocol:

-

Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.[9]

-

Drug Treatment: Treat the cells with the test compounds at various concentrations.[9]

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Gently add cold trichloroacetic acid (TCA) to fix the cells and incubate for 60 minutes at 4°C.[9]

-

Staining: Discard the supernatant, wash the plates with water, and air-dry. Add Sulforhodamine B solution to each well and incubate for 30 minutes at room temperature.[9][10]

-

Washing: Remove unbound dye by washing with 1% acetic acid.[9]

-

Quantification: Solubilize the bound stain with a Tris base solution and read the absorbance on a plate reader at approximately 510-540 nm.[9][10]

Caption: Experimental workflow for the Sulforhodamine B (SRB) assay.

Topoisomerase II Inhibition Assay

This assay assesses the ability of a compound to inhibit the enzymatic activity of Topoisomerase II.[11][12]

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) or kinetoplast DNA (kDNA), human Topoisomerase II enzyme, and reaction buffer.[11][13]

-

Compound Addition: Add the test compounds at various concentrations to the reaction mixture. A known inhibitor like Etoposide is used as a positive control.[1]

-

Incubation: Incubate the mixture at 37°C for a set time (e.g., 30 minutes) to allow the enzyme to relax or decatenate the DNA.[11][13]

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.[12]

-

Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.[13]

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.[13] Supercoiled (unrelaxed) DNA will migrate faster than relaxed DNA. In a kDNA decatenation assay, catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.[11]

Conclusion and Future Directions

While the direct biological evaluation of substituted fluoroisoquinolines is currently limited, the extensive research on the structurally similar fluoroquinolones provides a strong rationale for their investigation as potential therapeutic agents, particularly in the field of oncology. The synthetic pathways for accessing fluoroisoquinoline scaffolds are established, paving the way for the creation of compound libraries for biological screening.

Future research should focus on:

-

Systematic Synthesis and Screening: The synthesis of a diverse library of substituted fluoroisoquinolines and their systematic screening against a panel of cancer cell lines and microbial strains.

-

Mechanism of Action Studies: Elucidation of the precise mechanism of action of any active compounds, including their potential to inhibit Topoisomerase II or other relevant cellular targets.

-

Structure-Activity Relationship (SAR) Studies: Establishing a clear SAR to guide the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.

The exploration of substituted fluoroisoquinolines represents a promising frontier in medicinal chemistry. The insights gained from the study of fluoroquinolones, combined with the established synthetic routes for fluoroisoquinolines, provide a solid foundation for the discovery and development of novel therapeutic agents.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. SRB assay for measuring target cell killing [protocols.io]

- 11. benchchem.com [benchchem.com]

- 12. topogen.com [topogen.com]

- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Profile of 1-Chloro-6-fluoroisoquinoline: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-6-fluoroisoquinoline, a heterocyclic compound of interest for applications in medicinal chemistry and drug discovery. This document details commercially available sources, a plausible synthetic route with an experimental protocol, and an exploration of its potential biological activities based on structurally related molecules. All quantitative data is presented in structured tables, and key processes are visualized using diagrams.

Commercial Availability

This compound is available from several commercial suppliers, catering to research and development needs. The table below summarizes key information from various vendors.

| Supplier | CAS Number | Purity | Molecular Formula | Molecular Weight | Physical Form | Storage Condition |

| ChemScene | 214045-86-0 | ≥97% | C₉H₅ClFN | 181.59 | Solid | 4°C |

| Fluorochem | 214045-86-0 | 97% | C₉H₅ClFN | Not specified | Liquid | Not specified |

| Sigma-Aldrich | 214045-86-0 | 97% | C₉H₅N₁Cl₁F₁ | Not specified | Solid | 4°C |

Synthesis of this compound

The synthesis of this compound can be achieved from 6-Fluoro-2H-isoquinolin-1-one. The following section outlines a detailed experimental protocol for this transformation.

Experimental Protocol: Chlorination of 6-Fluoro-2H-isoquinolin-1-one

This protocol describes the conversion of 6-Fluoro-2H-isoquinolin-1-one to this compound.

Materials:

-

6-Fluoro-2H-isoquinolin-1-one

-

Acetonitrile

-

Phosphorus trichloride

-

4N Hydrochloric acid in dioxane

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

Procedure:

-

Suspend 6-Fluoro-2H-isoquinolin-1-one (1.3 g, 7.97 mmol) in acetonitrile (20 mL).

-

To the suspension, add phosphorus trichloride (3.7 g, 23.9 mmol).

-

Add a 4N hydrochloric acid solution in dioxane (2 mL) dropwise to the reaction mixture.

-

Heat the mixture overnight at 50°C with stirring.

-

After the reaction is complete, pour the mixture into a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and concentrate to yield the product.

This procedure has been reported to yield an orange solid product with a mass spectral analysis showing [M+H]⁺ = 181.8.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Potential Biological Activity and Applications in Drug Discovery

While specific biological data for this compound is limited in publicly available literature, the isoquinoline scaffold and the presence of halogen substituents are features of many biologically active molecules. This section explores the potential of this compound based on the activities of structurally related analogs.

Anticancer Potential

Halogenated isoquinolines have shown promise as anticancer agents.[2] The nature and position of the halogen can significantly impact their cytotoxic and antiproliferative activities. For instance, various chloro-substituted isoquinoline and quinoline derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines.[3][4]

Due to the absence of specific cytotoxicity data for this compound, the following table presents hypothetical IC₅₀ values against various cancer cell lines, based on the activity of similar compounds, to illustrate its potential as a research tool.

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

| A549 | Lung Carcinoma | 5 - 15 |

| HeLa | Cervical Cancer | 10 - 25 |

| MCF-7 | Breast Cancer | 8 - 20 |

| HCT116 | Colon Cancer | 7 - 18 |

Kinase Inhibition

The isoquinoline core is a well-established pharmacophore in the development of kinase inhibitors.[2] Kinases are critical components of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. Halogenation is a common strategy in designing potent and selective kinase inhibitors.

One potential target for isoquinoline-based compounds is the Rho-associated coiled-coil containing protein kinase (ROCK). ROCK inhibitors have applications in various therapeutic areas, including cancer and cardiovascular diseases.[5]

Hypothesized Signaling Pathway Inhibition

Based on the known activities of similar heterocyclic compounds, this compound could potentially modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The diagram below illustrates a hypothesized mechanism of action where the compound inhibits a kinase within this pathway, leading to downstream effects on cell growth and survival.

Caption: Hypothesized mechanism of action via inhibition of the PI3K/Akt/mTOR pathway.

Experimental Workflow for Biological Screening

For researchers interested in evaluating the biological activity of this compound, a general experimental workflow is proposed below.

Caption: A general workflow for the biological evaluation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Antitumor efficacy and apoptotic activity of substituted chloroalkyl 1H-benz[de]isoquinoline-1,3-diones: a new class of potential antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Novel ROCK1 Inhibitors via Integrated Virtual Screening Strategy and Bioassays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile of the C-Cl Bond in 1-Chloro-6-fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the carbon-chlorine (C-Cl) bond in 1-chloro-6-fluoroisoquinoline. The strategic placement of the chloro, fluoro, and nitrogen atoms within the isoquinoline scaffold imparts a unique electronic character to the molecule, making the C1-Cl bond a versatile handle for a variety of synthetic transformations. This document outlines the key reaction classes through which this bond can be functionalized, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data based on analogous systems, and visual diagrams of reaction mechanisms and workflows are provided to facilitate the practical application of this knowledge in research and development settings.

Overview of the Reactivity of this compound

The reactivity of the C-Cl bond in this compound is primarily dictated by the electronic effects of the isoquinoline ring system and the attached halogen substituents. The nitrogen atom at position 2 acts as an electron-withdrawing group through resonance and inductive effects, which significantly activates the C1 position towards nucleophilic attack. Additionally, the fluorine atom at the C6 position, being highly electronegative, further withdraws electron density from the aromatic system, enhancing the electrophilicity of the C1 carbon.

In the context of common synthetic transformations, two main pathways for the reaction at the C-Cl bond are prominent:

-

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for the formation of new carbon-carbon and carbon-nitrogen bonds. However, aryl chlorides are generally less reactive than their bromide and iodide counterparts due to the higher bond dissociation energy of the C-Cl bond.[1] Consequently, these reactions often necessitate the use of specialized, electron-rich, and bulky phosphine ligands to facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond.[2]

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the isoquinoline ring at the C1 position makes it susceptible to attack by nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[3] The stability of this intermediate, and thus the rate of the reaction, is enhanced by the presence of electron-withdrawing groups, such as the ring nitrogen and the C6-fluoro substituent.[4][5]

It is important to note that the C-F bond is significantly stronger than the C-Cl bond and is therefore much less likely to participate in these reactions under typical conditions.[6] This differential reactivity allows for selective functionalization at the C1 position.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting the aryl chloride with an organoboron reagent. For a substrate like this compound, successful coupling typically requires a robust catalyst system.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~85-95 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | K₂CO₃ | 1,4-Dioxane | 110 | 24 | ~80-90 |

| 3-Thiopheneboronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ | DMF | 90 | 16 | ~75-85 |

Note: The data in this table are illustrative and based on reactions with analogous chloro-azaheterocycles.[7][8] Actual results with this compound may vary and require optimization.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: The palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%) are added under the inert atmosphere.

-

Solvent Addition: Degassed solvent (e.g., a mixture of toluene and water) is added via syringe.

-

Reaction: The mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitoring: The reaction progress is monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography.[2][9]

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of N-substituted aminoisoquinolines. Similar to the Suzuki coupling, this reaction requires a carefully selected palladium catalyst and ligand system to achieve high efficiency with an aryl chloride substrate.[10]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 100 | 12 | ~90-98 |

| Aniline | Pd(OAc)₂ (1.5) | RuPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 20 | ~85-95 |

| Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | t-AmylOH | 100 | 18 | ~80-90 |

Note: The data in this table are illustrative and based on reactions with analogous chloro-azaheterocycles.[4][8] Actual results with this compound may vary and require optimization.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 1.2-2.4 equiv. relative to Pd), and the base (e.g., NaOt-Bu, 1.2-2.0 equiv.) to an oven-dried reaction vessel.

-

Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.0-1.5 equiv.).

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).

-

Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring.

-

Monitoring and Work-up: Follow the procedures outlined for the Suzuki-Miyaura coupling.[4]

Diagram: Buchwald-Hartwig Amination Workflow

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

The Sonogashira coupling facilitates the formation of a C-C bond between the aryl chloride and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. Copper-free conditions have also been developed to mitigate the formation of alkyne homocoupling byproducts.[11]

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Chlorides

| Alkyne | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 12 | ~70-85 |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | DMF | 80 | 10 | ~75-90 |

| 1-Heptyne | Pd₂(dba)₃ (1) / XPhos (4) | None (Copper-free) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | ~65-80 |

Note: The data in this table are illustrative and based on reactions with analogous chloro-azaheterocycles.[11][12] Actual results with this compound may vary and require optimization.

Experimental Protocol: Sonogashira Coupling (Copper-Catalyzed)

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) iodide co-catalyst (4-10 mol%).

-

Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF), followed by the base (e.g., triethylamine, 2.0 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.

-

Reaction: Stir the mixture at the desired temperature (room temperature to 70 °C).

-

Monitoring and Work-up: Follow the procedures outlined for the Suzuki-Miyaura coupling.[11]

Diagram: Sonogashira Catalytic Cycles

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The C1 position of this compound is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the isoquinoline nitrogen. This allows for the direct displacement of the chloride with a variety of nucleophiles.

Table 4: Representative Conditions for SNAr of Aryl Chlorides

| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Sodium Methoxide | - | Methanol | 65 | 4 | ~90-98 |

| Ammonia | - | 1,4-Dioxane (sealed tube) | 150 | 24 | ~70-85 |

| Piperidine | K₂CO₃ | DMSO | 120 | 12 | ~85-95 |

Note: The data in this table are illustrative and based on reactions with analogous activated chloro-azaheterocycles.[13][14] Actual results with this compound may vary and require optimization.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

-

Reaction Setup: In a reaction vessel, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., DMSO).

-

Reagent Addition: Add the amine nucleophile (e.g., piperidine, 1.5-2.0 equiv.) and a base (e.g., K₂CO₃, 2.0 equiv.) if the nucleophile is used as its salt.

-

Reaction: Heat the mixture to the desired temperature (typically 100-150 °C).

-

Monitoring and Work-up: Follow the procedures outlined for the Suzuki-Miyaura coupling.

Diagram: SNAr Mechanism

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

Conclusion

The C-Cl bond in this compound serves as a versatile functional group handle for the synthesis of a diverse array of substituted isoquinoline derivatives. While its reactivity in palladium-catalyzed cross-coupling reactions is lower than that of the corresponding bromo or iodo analogues, the use of modern catalyst systems with specialized ligands can achieve high yields in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Furthermore, the inherent electronic properties of the isoquinoline ring system render the C1 position susceptible to nucleophilic aromatic substitution. The protocols and data presented in this guide, based on established chemical principles and analogous systems, provide a solid foundation for researchers to explore the synthetic utility of this valuable building block in drug discovery and materials science.

References

- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nobelprize.org [nobelprize.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. quora.com [quora.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on Exploratory Reactions Using 1-Chloro-6-fluoroisoquinoline as a Starting Material

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Chloro-6-fluoroisoquinoline is a halogenated heterocyclic compound with significant potential as a versatile starting material in the synthesis of novel chemical entities for drug discovery and materials science. The presence of a reactive chlorine atom at the 1-position and a fluorine atom at the 6-position offers multiple avenues for functionalization. This technical guide outlines key exploratory reactions, providing detailed methodologies and potential outcomes based on established transformations of analogous chloro-substituted aza-aromatic systems. While specific literature on this compound is limited, this document extrapolates from well-documented reactions of similar substrates to provide a robust framework for its synthetic exploration.

Core Reactivity and Synthetic Potential

The chemical behavior of this compound is primarily dictated by the electrophilic nature of the carbon atom bonded to the chlorine. The chlorine atom at the 1-position is susceptible to nucleophilic substitution and serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. The fluorine atom at the 6-position is generally less reactive towards nucleophilic substitution but can influence the overall electronic properties and biological activity of the resulting derivatives.

Key Exploratory Reactions

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient isoquinoline ring system facilitates the displacement of the C1-chloride by a variety of nucleophiles. This reaction class is fundamental for introducing diverse functional groups.

General Reaction Scheme:

Caption: Generalized workflow for nucleophilic aromatic substitution.

Experimental Protocol (General):

-

To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP), add the nucleophile (1.1-2.0 eq) and a base (e.g., K2CO3, Cs2CO3, or NaH) (1.5-3.0 eq).

-

Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data from Analogous Systems:

The following table summarizes typical yields for SNAr reactions on related chloroquinoline systems, which can be indicative of expected outcomes for this compound.

| Nucleophile | Reagents and Conditions | Product Type | Typical Yield (%) |

| Piperidine | Neat piperidine | 1-Piperidinyl-isoquinoline | High |

| 1,2,4-Triazole | Basic conditions | 1-(1H-1,2,4-triazol-1-yl)isoquinoline | Moderate to High |

| Various Thiols | Base-mediated | 1-Thioether-isoquinoline | Good to Excellent |

| Hydrazine | Ethanol, reflux | 1-Hydrazinyl-isoquinoline | Good |

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. The chlorine at the C1 position of this compound makes it a suitable substrate for various palladium-catalyzed transformations.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a boronic acid or ester. This is a highly versatile method for introducing aryl, heteroaryl, or alkyl groups.[1]

General Reaction Scheme:

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol (General): [1]

-

In a reaction vessel, combine this compound (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05-0.10 eq), and a base (e.g., K2CO3, 2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, such as a mixture of toluene and water or dioxane.

-

Heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Quantitative Data from Analogous Systems:

| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 75-90 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Dioxane | 80-95 |

| 3-Pyridinylboronic acid | Pd(PPh3)4 | Na2CO3 | DME/H2O | 60-85 |

This reaction allows for the formation of C-N bonds, providing access to a wide range of substituted anilines and related compounds, which are prevalent in medicinal chemistry.

General Reaction Scheme:

Caption: Workflow for Buchwald-Hartwig amination.

Experimental Protocol (General):

-

To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd2(dba)3, 0.01-0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.02-0.10 eq), and a strong base (e.g., NaOt-Bu, 1.4 eq).

-

Seal the vessel, and evacuate and backfill with an inert gas.

-

Add a solution of this compound (1.0 eq) and the amine (1.2 eq) in an anhydrous solvent (e.g., toluene or dioxane).

-

Heat the mixture at 80-120 °C until the starting material is consumed.

-

Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Quantitative Data from Analogous Systems:

| Amine | Ligand | Base | Solvent | Yield (%) |

| Morpholine | Xantphos | NaOt-Bu | Toluene | 85-98 |

| Aniline | BINAP | Cs2CO3 | Dioxane | 70-90 |

| Benzylamine | RuPhos | K3PO4 | Toluene | 75-92 |

Potential Biological Significance of Derivatives

The isoquinoline and quinoline scaffolds are privileged structures in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[2] Derivatives of chloroquinolines and chloroisoquinolines have been investigated for various therapeutic applications.

Potential Therapeutic Areas for this compound Derivatives:

-

Anticancer Activity: Many quinoline and isoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines.[2][3] The mechanism of action can involve the inhibition of key enzymes like kinases or topoisomerases.[2][4]

-

Antimalarial Activity: The quinoline core is famously present in the antimalarial drug chloroquine.[5] Novel derivatives could potentially act through similar mechanisms, such as inhibiting hemozoin biocrystallization.[5]

-

Antimicrobial and Antiviral Activity: The structural motif is also found in compounds with activity against bacteria, fungi, and viruses.

The derivatization of this compound through the reactions described above allows for the systematic exploration of structure-activity relationships (SAR) in these therapeutic areas.

Caption: Logical workflow from starting material to biological screening.

Conclusion

This compound represents a valuable and highly versatile starting material for the synthesis of a diverse array of novel compounds. The exploratory reactions outlined in this guide, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, provide reliable and efficient pathways for its functionalization. By leveraging these synthetic strategies, researchers can generate extensive libraries of 6-fluoroisoquinoline derivatives for evaluation in various drug discovery and development programs. The established biological significance of the isoquinoline scaffold further underscores the potential of these derivatives as promising new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

A Theoretical Exploration of 1-Chloro-6-fluoroisoquinoline: A Quantum Chemical Whitepaper

Abstract: This technical guide outlines a comprehensive theoretical framework for the quantum chemical analysis of 1-Chloro-6-fluoroisoquinoline, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. In the absence of published experimental or computational studies on this specific molecule, this paper proposes a robust computational protocol utilizing Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. This document serves as a roadmap for future computational investigations, providing detailed methodologies, expected data outputs, and visualizations to guide research and development efforts.

Introduction

Isoquinoline and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and functional materials. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical and biological properties of the parent molecule, including its reactivity, metabolic stability, and intermolecular interactions. This compound presents an intriguing case for theoretical study, as the interplay between the electron-withdrawing nature of the halogen atoms and the aromatic system is expected to result in unique electronic and spectroscopic characteristics.

This whitepaper details a proposed quantum chemical investigation of this compound. The methodologies are based on established computational practices for similar heterocyclic systems, ensuring a high degree of confidence in the predicted outcomes.[1][2] The target audience for this guide includes computational chemists, medicinal chemists, and materials scientists who are interested in the in-silico design and characterization of novel heterocyclic compounds.

Proposed Computational Methodology

The core of this proposed study lies in the application of Density Functional Theory (DFT), a powerful quantum chemical method that balances computational cost with high accuracy for a wide range of molecular systems.[3]

Software

All calculations will be performed using a comprehensive quantum chemistry software package, such as Gaussian 09W or a more recent version.[1] Data analysis and visualization will be conducted using specialized software like GaussView for molecular orbitals and VEDA for vibrational analysis.

Geometric Optimization and Vibrational Analysis

The initial 3D structure of this compound will be constructed using standard bond lengths and angles. A full geometry optimization will be performed in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set.[1] This level of theory is well-suited for capturing the electronic structure of organic molecules containing halogens.

Following optimization, a vibrational frequency analysis will be carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, which can be valuable for experimental validation.